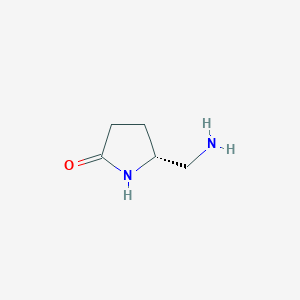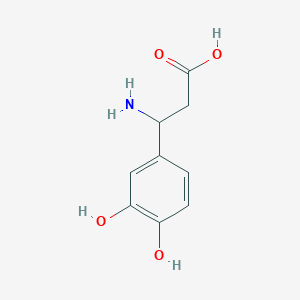
(2Z)-2-(2,2-dichloro-1-hydroxyethylidene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(2,2-dichloro-1-hydroxyethylidene)cyclohexan-1-one, commonly known as DCPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DCPI is a yellow crystalline solid that is soluble in organic solvents and is synthesized using various methods.
Mechanism of Action
The mechanism of action of DCPI is not yet fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
DCPI has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to reduce inflammation in animal models. The compound has also been found to exhibit antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
DCPI has several advantages for use in lab experiments. It is stable under normal lab conditions and can be easily synthesized using various methods. However, the compound is also highly reactive and can be toxic, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on DCPI. One potential area of research is the development of new methods for synthesizing the compound, which can improve its yield and purity. Another area of research is the identification of the specific mechanisms of action of DCPI, which can help in the development of new drugs and therapies. Additionally, the potential use of DCPI as a photochromic material in optical devices is an area of research that may have significant applications in the future.
In conclusion, DCPI is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been extensively studied for its anti-inflammatory, anti-tumor, and anti-microbial activities, as well as its potential use as a photochromic material. While there are still many unknowns about the compound, future research in this area may lead to the development of new drugs and therapies, as well as new applications in the field of optics.
Synthesis Methods
DCPI can be synthesized using various methods, including the reaction of cyclohexanone with 2,2-dichloroethanol in the presence of a catalyst. The reaction is carried out under specific conditions, and the yield of DCPI can be improved by optimizing the reaction conditions.
Scientific Research Applications
DCPI has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has also been studied for its potential use as a photochromic material, which can be used in optical devices.
properties
CAS RN |
169773-54-0 |
|---|---|
Molecular Formula |
C8H10Cl2O2 |
Molecular Weight |
209.07 g/mol |
IUPAC Name |
(2Z)-2-(2,2-dichloro-1-hydroxyethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C8H10Cl2O2/c9-8(10)7(12)5-3-1-2-4-6(5)11/h8,12H,1-4H2/b7-5- |
InChI Key |
YZOIOWZBXSZUIO-ALCCZGGFSA-N |
Isomeric SMILES |
C1CCC(=O)/C(=C(/C(Cl)Cl)\O)/C1 |
SMILES |
C1CCC(=O)C(=C(C(Cl)Cl)O)C1 |
Canonical SMILES |
C1CCC(=O)C(=C(C(Cl)Cl)O)C1 |
synonyms |
Ethanone, 2,2-dichloro-1-(2-hydroxy-1-cyclohexen-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)
![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)

![Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-](/img/structure/B63471.png)



![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B63487.png)


![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)
![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)
